3-Methoxy pce (hydrochloride)
Overview
Description
3-Methoxy pce (hydrochloride), also known as N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride, is a compound with the molecular formula C15H24ClNO . It is structurally classified as an arylcyclohexylamine and acts as an NMDA receptor antagonist . This compound has been sold online as a designer drug .
Molecular Structure Analysis
The molecular weight of 3-Methoxy pce (hydrochloride) is 269.81 g/mol . The InChI code is InChI=1S/C15H23NO.ClH/c1-3-16-15(10-5-4-6-11-15)13-8-7-9-14(12-13)17-2;/h7-9,12,16H,3-6,10-11H2,1-2H3;1H .Physical And Chemical Properties Analysis
The exact mass of 3-Methoxy pce (hydrochloride) is 269.1546421 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
- Scientific Field : Forensic Chemistry & Toxicology
- Summary of the Application : “3-Methoxy pce (hydrochloride)” is an analytical reference standard that is structurally classified as an arylcyclohexylamine . It is used in the field of forensic chemistry and toxicology for research and analysis .
- Methods of Application or Experimental Procedures : This compound acts as an NMDA receptor antagonist with a pK i value of 7.22 . It is typically used in mass spectrometry for research applications .
- Results or Outcomes : This product has been sold online as a designer drug and is intended for forensic and research applications . Its use and distribution are subject to legal restrictions in many countries .
- Scientific Field : Recreational Use
- Summary of the Application : “3-Methoxy pce (hydrochloride)” has been reported to be used recreationally . It is described as being short-acting, stimulating, manic, and euphoric .
- Methods of Application or Experimental Procedures : The substance is typically insufflated or vaporized . The dose-response curve is steep, and it is advised not to exceed certain doses due to the risk of confusion and disorientation .
Safety And Hazards
properties
IUPAC Name |
N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-16-15(10-5-4-6-11-15)13-8-7-9-14(12-13)17-2;/h7-9,12,16H,3-6,10-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBVSMBVWPDJTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1)C2=CC(=CC=C2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy pce (hydrochloride) | |
CAS RN |
1797121-52-8 | |
Record name | N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797121528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ETHYL-1-(3-METHOXYPHENYL)CYCLOHEXAN-1-AMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG3XMV97LS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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